[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine
CAS No.: 1250409-03-0
VCID: VC3076939
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
amine - 1250409-03-0](/images/structure/VC3076939.png)
Description | [Introduction to (4-Fluoro-2-methylphenyl)methylamine](pplx://action/followup)(4-Fluoro-2-methylphenyl)methylamine is a chemical compound with the CAS number 1250409-03-0. It is characterized by its molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound belongs to the class of amines, specifically arylalkylamines, which are known for their diverse biological activities and applications in pharmaceuticals and chemical synthesis. Synthesis and ApplicationsWhile specific synthesis methods for (4-Fluoro-2-methylphenyl)methylamine are not detailed in the available literature, compounds of similar structures are often synthesized through reactions involving amines and halogenated aromatic compounds. The applications of such compounds can vary widely, including roles in pharmaceutical research and development, particularly in the design of drugs targeting specific biological pathways. Biological ActivityAlthough specific biological activity data for (4-Fluoro-2-methylphenyl)methylamine is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, fluorinated aromatic compounds are often explored for their ability to modulate enzyme activity or interact with specific protein targets, which can be crucial in drug discovery processes. Research FindingsResearch on compounds with similar structures to (4-Fluoro-2-methylphenyl)methylamine often focuses on their potential as inhibitors or modulators of biological pathways. For example, fluorinated compounds have been studied for their ability to enhance aqueous solubility and improve pharmacokinetic properties, which are essential considerations in drug development . |
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CAS No. | 1250409-03-0 |
Product Name | [(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine |
Molecular Formula | C12H18FN |
Molecular Weight | 195.28 g/mol |
IUPAC Name | N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3 |
Standard InChIKey | GDFFBRUUILPRBQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)CNCC(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)F)CNCC(C)C |
PubChem Compound | 62122931 |
Last Modified | Aug 16 2023 |
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